molecular formula C7H18N2 B1598575 5-(Dimethylamino)amylamine CAS No. 3209-46-9

5-(Dimethylamino)amylamine

Cat. No. B1598575
CAS RN: 3209-46-9
M. Wt: 130.23 g/mol
InChI Key: ZQEQANWXEQSAGL-UHFFFAOYSA-N
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Description

5-(Dimethylamino)amylamine (CAS# 3209-46-9) is a chemical compound that can be used as a scrubbing solvent for the removal of acid gases from fuel gases and synthesis gas . It can also be used to label peptides with tertiary amines and other basic functional groups for improved mass spectrometric analysis .


Molecular Structure Analysis

The molecular formula of 5-(Dimethylamino)amylamine is C7H18N2 . Its average mass is 130.231 Da and its monoisotopic mass is 130.147003 Da . The InChI string is InChI=1S/C7H18N2/c1-9(2)7-5-3-4-6-8/h3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

5-(Dimethylamino)amylamine has a molecular weight of 130.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has 5 rotatable bonds . Its exact mass is 130.146998583 g/mol and its monoisotopic mass is 130.146998583 g/mol . Its topological polar surface area is 29.3 Ų . It has 9 heavy atoms .

Scientific Research Applications

Stereoselective Formation in Organometallic Chemistry

  • Application : N,N-Dimethylamino acids, including compounds like 5-(Dimethylamino)amylamine, can act as (N, O)-chelating monoanionic ligands in organometallic chemistry. This characteristic is particularly noted in the formation of Cp*IrCl complexes, showcasing significant stereoselectivity and cis-arrangement in structures (Grotjahn, Joubran, & Hubbard, 1996).

Antitumor Properties

  • Application : Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which includes structures related to 5-(Dimethylamino)amylamine, have demonstrated in vivo antitumor activity, particularly against the Lewis lung solid tumor. This emphasizes the potential role of such compounds in cancer treatment and their ability to bind to DNA by intercalation (Denny, Atwell, Rewcastle, & Baguley, 1987).

Targeting Amyloid β in Alzheimer's Disease

  • Application : A derivative of 5-(Dimethylamino)amylamine, known as PBT2, has been explored for targeting amyloid β (Aβ) in Alzheimer's disease. It has shown potential in improving cognition and altering the Aβ-PET signal in clinical studies, indicating its applicability in neurodegenerative disease research (Villemagne et al., 2017).

Reagent for Selenium

  • Application : 4-Dimethylamino-1,2-phenylenediamine, a related compound, has been used as a photometric and qualitative reagent for selenium. The derivative formed with selenium, 5-dimethylamino-2,1,3-benzoselenadiazole, highlights the utility of such compounds in analytical chemistry for detecting specific elements (Demeyere & Hoste, 1962).

Use in Water Diuresis and Hyponatremia Treatment

  • Application : A study on OPC-31260, a compound structurally similar to 5-(Dimethylamino)amylamine, demonstrated its efficacy in producing water diuresis and improving hyponatremia in patients with SIADH. This application in renal function and fluid balance disorders showcases the therapeutic potential of related compounds (Saito et al., 1997).

Catalytic Applications in Hydrogen Storage

  • Application : Amylamine stabilized platinum(0) nanoparticles have been utilized in the dehydrocoupling of dimethylamine-borane at room temperature, showcasing the potential of such compounds in catalysis and hydrogen storage applications. This highlights their role in energy-related research and industrial processes (Sen, Karataş, Gülcan, & Zahmakiran, 2014).

Conformationally Restricted Hallucinogenic Agonists

  • Application : Research into conformationally restricted analogues of hallucinogenic phenethylamine, which includes 5-(Dimethylamino)amylamine derivatives, has been conducted to understand their interactions with 5-HT2A receptors. This is important in studying the biochemical pharmacology of such compounds and their potential therapeutic applications or effects (Mclean et al., 2006).

Safety And Hazards

5-(Dimethylamino)amylamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers One relevant paper retrieved discusses the complete chemical modification of amine and acid functional groups of peptides and small proteins . This paper describes a sequential labeling strategy that enables complete modification of thiols, amines, and acids on peptides or small intact proteins . This method includes the reduction and alkylation of thiols, the reductive dimethylation of amines, and the amidation of acids with any of several amines . This chemical modification scheme offers several options both for the incorporation of stable isotopes for relative quantification and for improving peptides or proteins as MS analytes .

properties

IUPAC Name

N',N'-dimethylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-9(2)7-5-3-4-6-8/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEQANWXEQSAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392740
Record name 5-(Dimethylamino)amylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)amylamine

CAS RN

3209-46-9
Record name N,N-Dimethyl-1,5-pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3209-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)amylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of lithium aluminum hydride (8 ml, 0.5M in ether) is added, slowly, a solution of 5-(dimethylamino)-pentanenitrile (126 mg, 1 mmol, reference example 94a) in ether (1 mL). On complete addition, the cold bath is removed and stirring continued for 2 h. The reaction mixture is then cooled to 0° C. and quenched by dropwise addition of water (160 mL), sodium hydroxide solution (160 mL, 5M), then a further portion of water (160 mL). The resulting mixture is filtered through celite and the filtrate concentrated under reduced pressure to give an oil which is used without further purification.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Tadesse, J Svenson, K Sepčić… - Journal of natural …, 2014 - ACS Publications
Pulmonarins A and B are two new dibrominated marine acetylcholinesterase inhibitors that were isolated and characterized from the sub-Arctic ascidian Synoicum pulmonaria collected …
Number of citations: 46 pubs.acs.org
CJ Krusemark, BL Frey, LM Smith… - Gel-Free Proteomics …, 2011 - Springer
The chemical modification of protein thiols by reduction and alkylation is common in the preparation of proteomic samples for analysis by mass spectrometry (MS). Modification at other …
Number of citations: 22 link.springer.com
ZQ Cheng, JL Song, K Zhu, J Zhang, CS Jiang… - Marine Drugs, 2018 - mdpi.com
A marine natural product, pulmonarin B (1), and a series of related tacrine hybrid analogues were synthesized and evaluated as cholinesterase (ChE) inhibitors. The in vitro ChE assay …
Number of citations: 19 www.mdpi.com
A Ma, W Yu, F Li, RM Bleich, JM Herold… - Journal of medicinal …, 2014 - ACS Publications
The lysine methyltransferase SETD8 is the only known methyltransferase that catalyzes monomethylation of histone H4 lysine 20 (H4K20). Monomethylation of H4K20 has been …
Number of citations: 87 pubs.acs.org
F Xia - 2021 - search.proquest.com
Fatty acid (FA), a broad family of lipids containing at least one carboxyl group and a long aliphatic chain, includes, but is not limited to, nonesterified (saturated and unsaturated), …
Number of citations: 0 search.proquest.com
BL Frey, DT Ladror, SB Sondalle… - Journal of the …, 2013 - ACS Publications
The carboxyl groups of tryptic peptides were derivatized with a tertiary or quaternary amine labeling reagent to generate more highly charged peptide ions that fragment efficiently by …
Number of citations: 51 pubs.acs.org
KA Gibney - 2015 - scholarworks.umass.edu
Polybetaines represent a unique class of charged polymers. These polymers contain both a positive and negative charge on each repeat unit so that the polymer itself is charge-neutral. …
Number of citations: 2 scholarworks.umass.edu

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